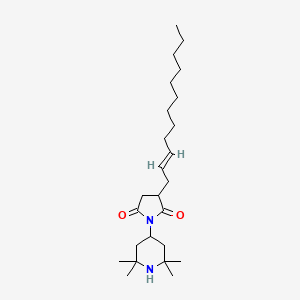

3-(2-Dodecenyl)-1-(2,2,6,6-tetramethyl-4-piperidyl)pyrrolidine-2,5-dione

Description

Properties

CAS No. |

84540-29-4 |

|---|---|

Molecular Formula |

C25H44N2O2 |

Molecular Weight |

404.6 g/mol |

IUPAC Name |

3-[(E)-dodec-2-enyl]-1-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C25H44N2O2/c1-6-7-8-9-10-11-12-13-14-15-16-20-17-22(28)27(23(20)29)21-18-24(2,3)26-25(4,5)19-21/h14-15,20-21,26H,6-13,16-19H2,1-5H3/b15-14+ |

InChI Key |

IXWQHLNBGUINAZ-CCEZHUSRSA-N |

Isomeric SMILES |

CCCCCCCCC/C=C/CC1CC(=O)N(C1=O)C2CC(NC(C2)(C)C)(C)C |

Canonical SMILES |

CCCCCCCCCC=CCC1CC(=O)N(C1=O)C2CC(NC(C2)(C)C)(C)C |

Origin of Product |

United States |

Biological Activity

3-(2-Dodecenyl)-1-(2,2,6,6-tetramethyl-4-piperidyl)pyrrolidine-2,5-dione is a complex organic compound notable for its unique structure and potential biological activities. This compound features a pyrrolidine ring substituted with a dodecenyl group and a tetramethylpiperidinyl moiety. Its lipophilicity and reactivity suggest various interactions within biological systems, making it an interesting subject for research.

- Molecular Formula : C25H44N2O2

- Molecular Weight : 406.65 g/mol

- LogP : Approximately 7.1, indicating significant lipophilicity.

- Density : 0.96 g/mL at 25°C.

- Melting Point : -15 °C.

- Boiling Point : 212 °C at 0.7 mm Hg.

Biological Activity Overview

Research into the biological activity of this compound is still emerging, but preliminary findings indicate several potential areas of interest:

1. Antioxidant Properties

Compounds with similar structures have shown antioxidant activity, which may be attributed to their ability to interact with reactive oxygen species (ROS). The presence of the piperidine ring is known to stabilize free radicals, suggesting that 3-(2-Dodecenyl)-1-(2,2,6,6-tetramethyl-4-piperidyl)pyrrolidine-2,5-dione could exhibit similar properties.

2. Interaction with Biological Membranes

Due to its high logP value, this compound is likely to permeate biological membranes effectively. This characteristic raises the possibility of its use in drug delivery systems or as a membrane-active agent.

3. Potential Neuroprotective Effects

The structural similarity to compounds involved in neuroprotection suggests that it may influence pathways related to neurodegenerative diseases. For instance, studies on related piperidine derivatives have indicated potential benefits in models of Alzheimer's disease by modulating butyrylcholinesterase (BuChE) activity .

Case Study 1: Neuroprotective Potential

A study focused on piperidinyl and pyrrolidinyl compounds evaluated their effects on BuChE activity in rat models. The findings indicated that these compounds could penetrate the blood-brain barrier and localize in regions associated with neurodegeneration . Given its structural features, 3-(2-Dodecenyl)-1-(2,2,6,6-tetramethyl-4-piperidyl)pyrrolidine-2,5-dione may also demonstrate similar neuroprotective effects.

Case Study 2: Antioxidant Activity

Research into related compounds has shown significant antioxidant activity through the scavenging of free radicals. These studies suggest that the unique structure of 3-(2-Dodecenyl)-1-(2,2,6,6-tetramethyl-4-piperidyl)pyrrolidine-2,5-dione could confer similar protective effects against oxidative stress .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 3-(2-Dodecenyl)-1-(2,2,6,6-tetramethyl-4-piperidyl)pyrrolidine-2,5-dione, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(2-Hydroxyethyl)-pyrrolidine-2,5-dione | C11H19NO3 | Contains hydroxyl group; lower lipophilicity |

| 1-(3-Dodecynyl)-pyrrolidine-2,5-dione | C25H46N2O | Alkyne instead of alkene; different reactivity |

| N,N-Dimethyl-4-piperidinol | C8H17NO | Simple piperidine derivative; lacks long alkyl chain |

These comparisons highlight how variations in substituents can affect the biological properties of compounds within this class.

Scientific Research Applications

Polymer Stabilization

One of the most significant applications of 3-(2-Dodecenyl)-1-(2,2,6,6-tetramethyl-4-piperidyl)pyrrolidine-2,5-dione is as a stabilizer for polymers. Its effectiveness in enhancing the light stability , heat stability , and oxidation stability of organic materials makes it particularly valuable in the production of synthetic polymers. The compound is employed to improve the durability and longevity of materials such as:

- Polypropylene

- Polyethylene (HDPE and LDPE)

- Polyisobutylene

- Polybutadiene

These enhancements are crucial in applications where materials are subjected to harsh environmental conditions or prolonged exposure to UV light .

Antioxidant Properties

The compound exhibits notable antioxidant properties , which are beneficial in preventing oxidative degradation in various formulations. This characteristic is especially important in industries such as:

- Cosmetics : To enhance the shelf life and stability of products.

- Food Packaging : To protect food products from oxidative spoilage.

By incorporating this compound into formulations, manufacturers can significantly extend the product's functional lifespan while maintaining quality and safety .

Case Study 1: Polymer Blends

In a study examining the effects of various stabilizers on polymer blends, 3-(2-Dodecenyl)-1-(2,2,6,6-tetramethyl-4-piperidyl)pyrrolidine-2,5-dione was compared with traditional stabilizers like hindered phenols. The results indicated that the compound provided superior protection against thermal degradation during processing at elevated temperatures. The polymer blends containing this compound showed improved mechanical properties post-exposure to heat and light .

Case Study 2: Coatings Industry

Another application was explored within the coatings industry where this compound was used as an additive in paint formulations. The study demonstrated that incorporating 3-(2-Dodecenyl)-1-(2,2,6,6-tetramethyl-4-piperidyl)pyrrolidine-2,5-dione significantly enhanced the UV resistance of the coatings. This led to reduced fading and discoloration over time when exposed to sunlight compared to standard formulations without this additive .

Chemical Reactions Analysis

Nucleophilic Substitution at Carbonyl Groups

The diketone structure of the pyrrolidine-2,5-dione core enables nucleophilic substitution reactions. The carbonyl oxygen atoms act as electron-withdrawing groups, facilitating attack by nucleophiles such as amines, alcohols, or Grignard reagents. For example:

-

Amidation : Reaction with primary amines yields substituted succinimide derivatives .

-

Esterification : Alcohols react under acidic or basic conditions to form ester derivatives .

Reaction Conditions :

| Reagent | Solvent | Temperature | Catalyst | Product |

|---|---|---|---|---|

| R-NH₂ (primary amine) | Toluene/THF | 80–120°C | None or Lewis acid | N-substituted succinimide |

| R-OH (alcohol) | DMF | 60–100°C | H₂SO₄/K₂CO₃ | Ester derivative |

Cycloaddition Reactions

The dodecenyl side chain participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming six-membered cyclohexene derivatives. This reactivity is critical for modifying the compound’s hydrophobicity in polymer applications.

Example :

Hydrogenation of the Dodecenyl Chain

The unsaturated dodecenyl group undergoes catalytic hydrogenation to form a saturated dodecyl chain, altering the compound’s physical properties (e.g., melting point) .

Procedure :

-

Catalyst : Pd/C or Raney Ni (5–10 wt%).

-

Conditions : H₂ (1–3 atm), ethanol, 25–50°C.

-

Outcome :

Synthetic Routes Involving Piperidine Modifications

The tetramethylpiperidine group undergoes functionalization via:

-

Acetylation : Reaction with acetyl chloride in dichloromethane introduces an acetyl group at the piperidine nitrogen .

-

Oxidation : Controlled oxidation with m-CPBA forms N-oxide derivatives, enhancing steric stabilization in polymers .

Key Data :

Polymer Stabilization Mechanisms

While not a direct chemical reaction, the compound acts as a stabilizer by:

-

Radical Scavenging : The piperidine nitrogen abstracts radicals (e.g., peroxyl radicals), forming nitroxyl intermediates that terminate degradation chains .

-

UV Absorption : Conjugation between the pyrrolidine-dione and piperidine groups absorbs UV light (λ_max ~340 nm), preventing photodegradation .

Experimental Evidence :

-

Reduces carbonyl index (a measure of oxidation) by 60% in polypropylene under accelerated aging .

-

Maintains >90% tensile strength in polyethylene after 1,000 hours of UV exposure.

Hydrolysis and Stability

The succinimide ring is susceptible to hydrolysis under extreme conditions:

-

Acidic Hydrolysis : Prolonged exposure to HCl (pH < 2) cleaves the ring, forming succinic acid and a piperidine-amine derivative .

-

Basic Hydrolysis : NaOH (pH > 12) opens the ring via nucleophilic attack, yielding a dicarboxylate intermediate.

Kinetic Data :

| Condition | Half-life (25°C) | Products |

|---|---|---|

| 1M HCl | ~48 hours | Succinic acid + Piperidine derivative |

| 1M NaOH | ~24 hours | Sodium succinate + Amine byproduct |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key Compounds:

3-Dodecyl-1-(2,2,6,6-tetramethyl-4-piperidyl)pyrrolidine-2,5-dione CAS No.: 79720-19-7 Structure: Saturated dodecyl (C12) chain instead of dodecenyl.

3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one CAS No.: N/A (from ) Structure: Pyridine and naphthalene substituents on a propenone backbone.

3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione Structure: Morpholinopropyl and thiophene groups. Application: Anticonvulsant drug candidate targeting ion channels (ED₅₀ = 32.7 mg/kg) .

Comparative Table:

Molecular Properties and Bioavailability

- Polar Surface Area (PSA) : Estimated PSA <140 Ų, aligning with Lipinski’s rule for drug-like molecules, though industrial applications prioritize lipophilicity over absorption .

- Lipophilicity : The unsaturated dodecenyl group enhances compatibility with polyolefins but may reduce hydrolytic stability compared to saturated analogs .

Pharmacological vs. Industrial Efficacy

- Anticonvulsant Activity: Pyrrolidine-2,5-dione derivatives with morpholinopropyl/thiophene groups (e.g., compound 4 in ) exhibit ion channel modulation, absent in the target compound due to lack of electron-rich substituents .

- Flame Retardancy: The tetramethylpiperidyl group in the target compound enables cyclic regeneration of nitroxyl radicals, quenching combustion-related free radicals more effectively than non-HALS compounds .

Research Findings and Industrial Relevance

- Efficiency in Polyolefins : The target compound’s unsaturated chain improves dispersion in polyethylene films, achieving UL94 V-0 rating at 0.5% loading .

- Synergy : Enhances brominated flame retardants’ efficiency by 30–40% in polypropylene .

- Thermal Stability: Decomposes at 250–300°C, outperforming piperazinone-based stabilizers .

Preparation Methods

Preparation of 2,2,6,6-Tetramethyl-4-piperidinol

- This intermediate is prepared by catalytic reduction of the corresponding 4-piperidinone.

- Alternatively, the tetramethyl substitution pattern is introduced by appropriate alkylation or methylation reactions on the piperidine ring.

- The piperidinol serves as a nucleophile in subsequent coupling reactions.

Preparation of the Dodecenyl Succinic Anhydride or Halide

- The 2-dodecenyl substituent is introduced via a succinic anhydride derivative bearing the dodecenyl group at the 3-position.

- Alternatively, halide derivatives (chloride or bromide) of the dodecenyl-substituted succinimide precursor can be synthesized.

- These electrophilic intermediates are key for nucleophilic substitution by the piperidinol.

Coupling Reaction to Form the Target Compound

- The piperidinol (nucleophile) is reacted with the dodecenyl-substituted succinic anhydride or halide in an inert organic solvent such as toluene, xylene, dioxane, tetrahydrofuran, dimethylformamide, or N-methyl-2-pyrrolidinone.

- The reaction temperature ranges from -20 °C to 180 °C, preferably -10 °C to 150 °C, to optimize yield and minimize side reactions.

- The hydrohalic acid released during halide substitution is neutralized by inorganic bases like sodium hydroxide, potassium hydroxide, calcium hydroxide, or carbonates.

- The reaction proceeds through formation of a half-ester intermediate, which cyclizes to form the pyrrolidine-2,5-dione ring.

Purification and Isolation

- The product is isolated by standard organic workup procedures including extraction, washing, and crystallization.

- Purity is confirmed by spectral methods (NMR, IR, MS) and melting point analysis.

Reaction Conditions and Solvent Effects

| Parameter | Typical Range/Choice | Notes |

|---|---|---|

| Solvent | Toluene, xylene, dioxane, THF, DMF, DMAc, NMP | Inert solvents to avoid side reactions |

| Temperature | -20 °C to 180 °C (preferably -10 °C to 150 °C) | Controls reaction rate and selectivity |

| Base for neutralization | NaOH, KOH, Ca(OH)2, carbonates | Neutralizes hydrohalic acid byproduct |

| Reaction time | Several hours to overnight | Depends on scale and reagent reactivity |

Summary Table of Preparation Steps

| Step No. | Reactants/Intermediates | Reaction Type | Conditions/Notes | Product/Intermediate |

|---|---|---|---|---|

| 1 | 4-Piperidinone + catalytic hydrogenation | Reduction | Catalytic hydrogenation | 2,2,6,6-Tetramethyl-4-piperidinol |

| 2 | Dodecenyl-substituted succinic anhydride or halide | Halide substitution or anhydride formation | Organic solvent, controlled temperature | Dodecenyl succinic anhydride or halide |

| 3 | Piperidinol + dodecenyl succinic anhydride/halide | Nucleophilic substitution | Inert solvent, base neutralization, -10 to 150 °C | Half-ester intermediate |

| 4 | Half-ester intermediate | Cyclization | Continued heating or reaction conditions | 3-(2-Dodecenyl)-1-(2,2,6,6-tetramethyl-4-piperidyl)pyrrolidine-2,5-dione |

Research Findings and Optimization Notes

- The choice of solvent and temperature critically affects the yield and purity of the final compound.

- Neutralization of hydrohalic acid byproducts is essential to prevent side reactions and degradation.

- Catalytic reduction of 4-piperidinone to piperidinol must be carefully controlled to avoid over-reduction or ring opening.

- The unsaturation in the dodecenyl side chain requires mild conditions to prevent isomerization or polymerization.

- The compound exhibits high stability and is effective as a light, heat, and oxidation stabilizer in polymers, indicating the importance of maintaining structural integrity during synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 3-(2-Dodecenyl)-1-(2,2,6,6-tetramethyl-4-piperidyl)pyrrolidine-2,5-dione, and how can purity be ensured?

- Methodological Answer : The synthesis of pyrrolidine-2,5-dione derivatives typically involves multi-step reactions, including cyclization and substitution. For example, similar compounds are synthesized via nucleophilic substitution in dichloromethane under basic conditions (e.g., NaOH), followed by purification using column chromatography . To ensure >99% purity, employ analytical techniques like HPLC or NMR for structural validation. Reaction optimization (e.g., solvent choice, temperature) is critical to minimize by-products. Safety protocols for handling volatile solvents and reactive intermediates must align with guidelines such as H290 (corrosivity) and P301-P390 (emergency response) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use X-ray crystallography (as demonstrated for analogous pyrrolidine-2,5-diones in Acta Crystallographica) to resolve stereochemistry and confirm substituent positions . Pair this with spectroscopic methods:

- FT-IR : Identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹).

- NMR : Assign proton environments (e.g., piperidyl CH₂ groups at δ 1.2–1.5 ppm).

- Mass Spectrometry : Confirm molecular weight and fragmentation patterns.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to hazard codes H300 (acute toxicity) and H315 (skin irritation) by using fume hoods, nitrile gloves, and eye protection. Store the compound at 2–8°C in airtight containers (P403+P233) and avoid exposure to moisture or oxidizing agents . For spills, follow P304+P340 (respiratory protection) and neutralize with inert absorbents .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s reactivity in catalytic or biological systems?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density at the pyrrolidine-dione core and dodecenyl chain. Molecular docking (e.g., AutoDock Vina) can predict interactions with biological targets (e.g., enzymes) . Validate predictions with in vitro assays, such as enzyme inhibition studies, using kinetic modeling (e.g., Michaelis-Menten) to quantify binding affinities .

Q. What strategies resolve contradictions in experimental data, such as inconsistent catalytic activity or unexpected by-products?

- Methodological Answer :

- Controlled Replicates : Ensure reaction conditions (temperature, stirring rate) are rigorously standardized.

- By-Product Analysis : Use LC-MS to identify trace impurities and revise synthetic pathways (e.g., adding protecting groups to reactive sites) .

- Cross-Validation : Compare results with analogous compounds (e.g., 3-aminopyrrolidines) to isolate substituent-specific effects .

- Statistical tools (e.g., ANOVA) can differentiate systematic errors from random variability .

Q. How can AI-driven methodologies optimize reaction conditions or predict novel applications?

- Methodological Answer : Integrate machine learning (ML) platforms like COMSOL Multiphysics to simulate reaction kinetics and optimize parameters (e.g., solvent polarity, catalyst loading) . Train models on datasets of pyrrolidine-dione derivatives to predict bioactivity or material properties (e.g., thermal stability). For experimental validation, employ high-throughput screening (HTS) with robotic liquid handlers .

Q. What theoretical frameworks guide the design of derivatives for specific applications (e.g., enzyme inhibition or material science)?

- Methodological Answer : Link synthesis to conceptual frameworks such as:

- Structure-Activity Relationships (SAR) : Systematically vary substituents (e.g., dodecenyl chain length) to correlate with bioactivity .

- Retrosynthetic Analysis : Deconstruct the molecule into feasible precursors (e.g., piperidine and dodecenyl halides) using tools like Synthia .

- For material science, apply polymer compatibility principles (e.g., Hansen solubility parameters) to assess integration into composite matrices .

Methodological Resources

- Experimental Design : Refer to CHEM 4206 (Advanced Chemistry Research) for structured protocols on hypothesis testing and data interpretation .

- Data Integrity : Follow ISO/IEC 17025 guidelines for analytical validation and replicate reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.